2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is a heterocyclic aromatic organic compound. It is part of the indazole family, which is known for its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and other activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been found to interact with a variety of biological targets .
Mode of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Indazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives, which include this compound, have a wide variety of biological properties
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle
Molecular Mechanism
It is known that some indazole derivatives can form hydrogen bonds with enzymes and receptors, exhibiting varied bioactivities in vivo
Preparation Methods
The synthesis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with hydrazine, followed by cyclization to form the indazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline has several scientific research applications:
Comparison with Similar Compounds
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline can be compared with other indazole derivatives, such as:
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from other similar compounds due to variations in molecular configuration and functional groups.
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15-16-13/h1,3,5,7H,2,4,6,8,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNBWUWLWXVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.